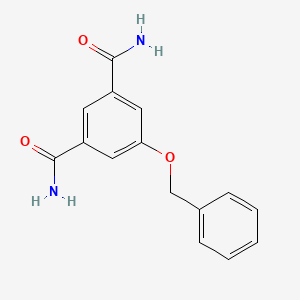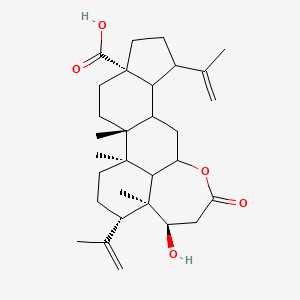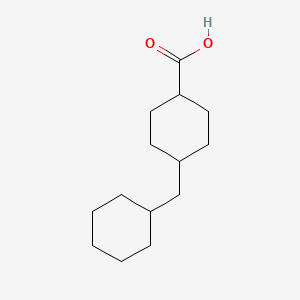
(Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a cyclohexylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexylmethyl bromide with cyclohexanecarboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carboxylate group.
Starting Materials: Cyclohexylmethyl bromide and cyclohexanecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction can produce cyclohexylmethanol.
科学的研究の応用
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only one cyclohexane ring and a carboxylic acid group.
Cyclohexylmethyl ketone: Similar structure but with a ketone functional group instead of a carboxylic acid.
Cyclohexylmethanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexylmethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions in chemical and biological systems that simpler analogs may not exhibit.
特性
CAS番号 |
101564-25-4 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10H2,(H,15,16) |
InChIキー |
YARQMPDXVPZULU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


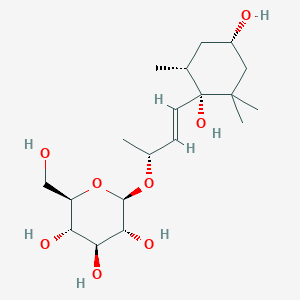
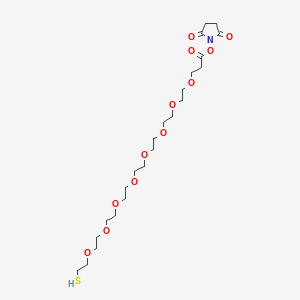
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
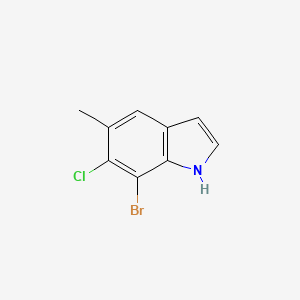
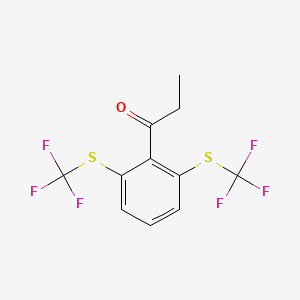
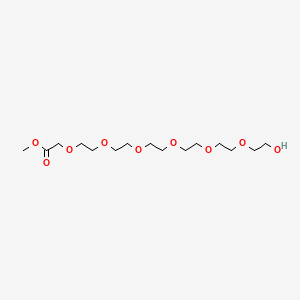
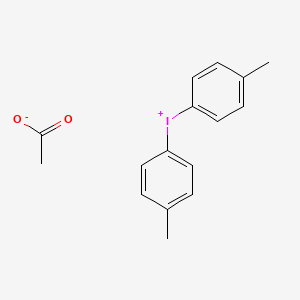
![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
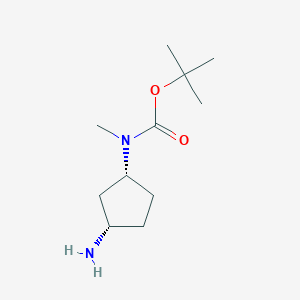
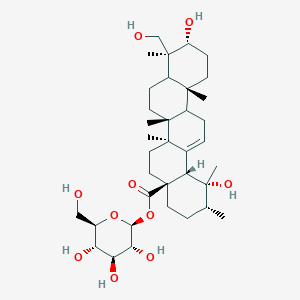
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
